N-(4-fluorobenzyl)-3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
The [1,2,4]triazolo[4,3-a]pyridine class of compounds is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds where at least two different elements are present as atom ring members . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives often involves aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to yield various derivatives .
Molecular Structure Analysis
Triazoles are natural heterocyclic mixes which have five members containing three nitrogen and two carbon atoms . There are two tautomeric triazoles, 1, 2, 3-triazole and 1, 2, 4-triazole .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridine derivatives are typically substitution reactions . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Scientific Research Applications
Anticancer Activity
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. Their unique structural features make them attractive candidates for drug design. Research suggests that this compound may inhibit cancer cell growth, induce apoptosis, and interfere with tumor angiogenesis. Further studies are needed to explore its specific mechanisms and potential clinical applications .
Antimicrobial Properties
The compound exhibits antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Its minimum inhibitory concentrations (MICs) have been evaluated, highlighting its potential as an antibacterial agent .
Antitubercular Agents
Triazolothiadiazines have been investigated for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. Their unique structure may offer novel avenues for drug development in tuberculosis therapy.
Mechanism of Action
Target of Action
The compound belongs to the class of 1,2,4-triazolo[4,3-a]pyridine derivatives . Compounds in this class have been found to have inhibitory activities toward certain kinases . .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Kinase inhibitors can affect a wide range of pathways, depending on the specific kinases they target .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. As a potential kinase inhibitor, it could affect cell signaling, growth, and division .
Future Directions
The future directions for research on “N-(4-fluorobenzyl)-3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” and similar compounds could involve further exploration of their biological activities, potential applications, and mechanisms of action. The development of novel synthetic methods and the study of their reactivity and properties could also be areas of future research .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-15-3-9-19(10-4-15)26(13-17-5-7-18(22)8-6-17)29(27,28)20-11-12-21-24-23-16(2)25(21)14-20/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLNVGXIBCLYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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